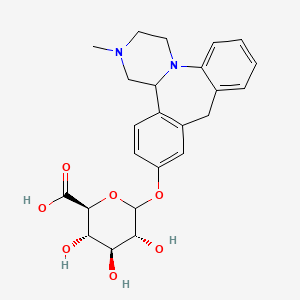
8-Hydroxy Mianserin beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Mianserin b-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. It is used to explore the metabolism and potential therapeutic benefits of Mianserin in treating conditions like depression and insomnia .
Méthodes De Préparation
The synthesis of 8-Hydroxy Mianserin b-D-Glucuronide involves several steps. The primary synthetic route includes the hydroxylation of Mianserin followed by glucuronidation. The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using advanced techniques like chromatography for purification .
Analyse Des Réactions Chimiques
8-Hydroxy Mianserin b-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could lead to the formation of reduced analogs .
Applications De Recherche Scientifique
8-Hydroxy Mianserin b-D-Glucuronide is extensively used in scientific research, particularly in:
Chemistry: Studying the metabolic pathways and chemical properties of Mianserin.
Biology: Investigating the biological effects and interactions of Mianserin metabolites.
Medicine: Exploring the therapeutic potential of Mianserin and its metabolites in treating depression and other conditions.
Industry: Used in the development of pharmaceutical formulations and quality control processes .
Mécanisme D'action
The mechanism of action of 8-Hydroxy Mianserin b-D-Glucuronide involves its interaction with various molecular targets. Mianserin, the parent compound, is known to block alpha-adrenergic, histamine H1, and certain serotonin receptors. This leads to an increase in norepinephrine release and modulation of serotonin activity, contributing to its antidepressant effects. The glucuronide metabolite helps in understanding these interactions and the overall pharmacokinetic profile of Mianserin .
Comparaison Avec Des Composés Similaires
8-Hydroxy Mianserin b-D-Glucuronide can be compared with other similar compounds, such as:
Mianserin: The parent compound, used as an antidepressant.
Mirtazapine: A closely related tetracyclic antidepressant with similar but distinct pharmacological properties.
Other Glucuronides: Various glucuronide metabolites of different drugs, which help in understanding the metabolism and excretion of these drugs.
The uniqueness of 8-Hydroxy Mianserin b-D-Glucuronide lies in its specific role in elucidating the pharmacokinetics and therapeutic potential of Mianserin .
Propriétés
Formule moléculaire |
C24H28N2O7 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
Clé InChI |
ITNHGSGVULVUQW-YLSJHQJASA-N |
SMILES isomérique |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


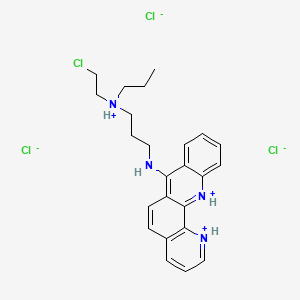
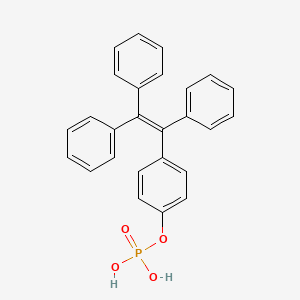
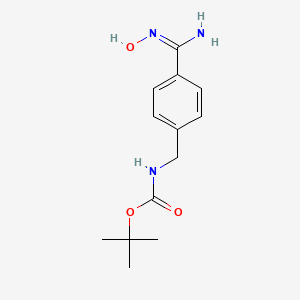
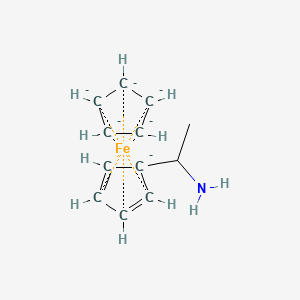
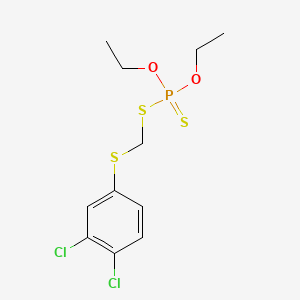

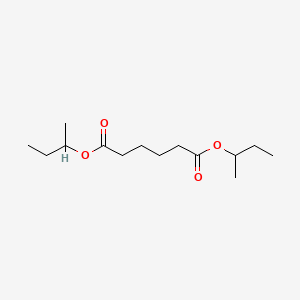
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
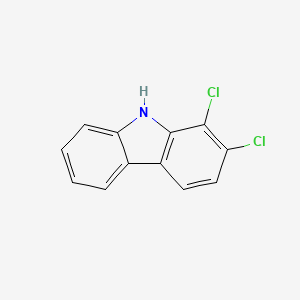
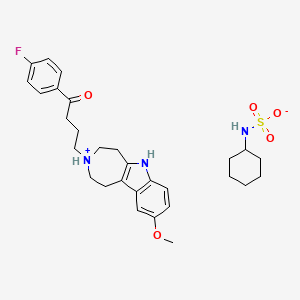
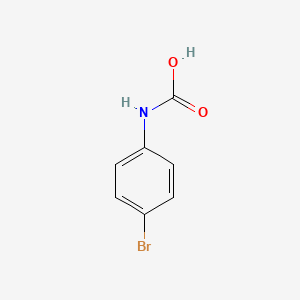
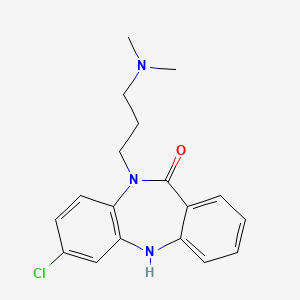
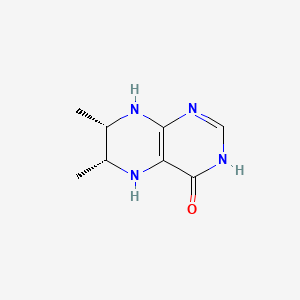
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
